2-(Cyclooct-1-en-1-yl)ethan-1-ol
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Overview
Description
2-(Cyclooct-1-en-1-yl)ethan-1-ol is an organic compound characterized by a cyclooctene ring attached to an ethan-1-ol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooct-1-en-1-yl)ethan-1-ol typically involves the reaction of cyclooctene with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can further enhance the production rate and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclooct-1-en-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Cyclooctanone or cyclooctanal.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctyl derivatives.
Scientific Research Applications
2-(Cyclooct-1-en-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-(Cyclooct-1-en-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo bioorthogonal reactions, such as tetrazine ligation, which allows for covalent bond formation in complex biological environments. This property makes it valuable for applications in drug delivery and imaging .
Comparison with Similar Compounds
Similar Compounds
1-(3-Cycloocten-1-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
Cyclooct-2-enol: Contains a similar cyclooctene ring but differs in the position of the hydroxyl group.
2-(Cyclohex-1-en-1-yl)ethan-1-ol: Similar structure but with a cyclohexene ring instead of a cyclooctene ring.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-[(1E)-cycloocten-1-yl]ethanol |
InChI |
InChI=1S/C10H18O/c11-9-8-10-6-4-2-1-3-5-7-10/h6,11H,1-5,7-9H2/b10-6+ |
InChI Key |
RGYHZLFXAZWREI-UXBLZVDNSA-N |
Isomeric SMILES |
C1CCC/C(=C\CC1)/CCO |
Canonical SMILES |
C1CCCC(=CCC1)CCO |
Origin of Product |
United States |
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